molecular formula C13H10F2O2 B6379649 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% CAS No. 1261954-51-1

4-(3,4-Difluorophenyl)-2-methoxyphenol, 95%

Cat. No. B6379649
CAS RN: 1261954-51-1
M. Wt: 236.21 g/mol
InChI Key: KTIJMFZIHCJHQL-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% (4-DFPMP-95) is an organic compound with a molecular formula of C8H7F2O2. It is a white crystalline solid with a melting point of 140-142 °C. 4-DFPMP-95 is primarily used in organic synthesis and as a reagent in scientific research. In organic synthesis, 4-DFPMP-95 is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In scientific research, 4-DFPMP-95 has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% acts as an intermediate in the synthesis of various organic compounds. It is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% acts as a catalyst in the formation of various organic compounds. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been shown to interact with various biomolecules, including peptides and proteins, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% may have some effect on the metabolism of various biomolecules. It is also believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% may have some effect on the activity of various enzymes. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been shown to interact with various biomolecules, including peptides and proteins, to form new compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% in lab experiments is its high purity and low cost. 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is available in 95% purity and is relatively inexpensive compared to other reagents. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time without decomposition. However, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is not as widely available as other reagents and may be difficult to find in some locations.

Future Directions

The potential applications of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% in biochemistry and physiology are still being explored. Future research should focus on the biochemical and physiological effects of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in drug delivery systems, gene delivery, and cell culture studies. In addition, further research should be conducted to determine the mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in the synthesis of various peptides, proteins, and other biomolecules. Finally, further research should be conducted to determine the optimal conditions for the synthesis of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in organic synthesis.

Synthesis Methods

4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized from 4-chlorophenol and 3,4-difluorobenzaldehyde. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 80-90°C. The reaction produces 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% as a white solid with a yield of 95%.

Scientific Research Applications

4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of various peptides, proteins, and other biomolecules. 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has also been studied for its potential applications in drug delivery systems, gene delivery, and cell culture studies.

properties

IUPAC Name

4-(3,4-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-7-9(3-5-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJMFZIHCJHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685524
Record name 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)-2-methoxyphenol

CAS RN

1261954-51-1
Record name 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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